molecular formula C14H11BrN2O2 B8783733 N'-benzoyl-4-bromobenzohydrazide

N'-benzoyl-4-bromobenzohydrazide

Cat. No.: B8783733
M. Wt: 319.15 g/mol
InChI Key: JVLIVVZYTDSKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-benzoyl-4-bromobenzohydrazide is a useful research compound. Its molecular formula is C14H11BrN2O2 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

N'-benzoyl-4-bromobenzohydrazide

InChI

InChI=1S/C14H11BrN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h1-9H,(H,16,18)(H,17,19)

InChI Key

JVLIVVZYTDSKKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Subsequently, 2.0 g (13.9 mmol) of the 4-bromobenzohydrazide obtained in (i) above was put in a 300-mL three-neck flask, 7 mL of N-methyl-2-pyrrolidone (abbreviation: NMP) was added thereto, and the mixture was stirred. Thereafter, a mixture of 2.5 mL of N-methyl-2-pyrrolidone and 2.5 mL (21.5 mmol) of benzoyl chloride was dripped through a 50-mL dropping funnel, and the mixture was stirred at 80° C. for 3 hours. The obtained solid was washed with water and a sodium carbonate aqueous solution in this order and collected by suction filtration. Then, the solid was recrystallized with acetone; thus, 3.6 g of a white solid of 1-benzoyl-2-(4-bromobenzoyl)hydrazine that was an object was obtained in the yield of 80%.
Quantity
2 g
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2.5 mL
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2.5 mL
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7 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2.0 g (13.9 mmol) of 4-bromobenzoylhydrazine was put into a 300 mL three-neck flask, 7 mL of N-methyl-2-pyrrolidone was added thereto, and the mixture was stirred at a room temperature. A mixed solution of 5.0 mL of N-methyl-2-pyrrolidone and 2.5 mL (21.5 mmol) of benzoyl chloride was dripped into the solution through a 50 mL dropping funnel. The mixture was stirred at 80° C. for 3 hours. After the reaction, a solid was precipitated out with the addition of the reactive mixture to approximately 200 mL of water. The precipitated solid was collected by suction filtration. The collected solid was washed with water, a saturated sodium hydrogen carbonate solution, and saturated saline, in the order given. The obtained solid was recrystallized with a mixed solvent of acetate and hexane, so that 3.6 g of a white solid, which was the object of the synthesis, was obtained at a yield of 80%.
Quantity
2 g
Type
reactant
Reaction Step One
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2.5 mL
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reactant
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Quantity
5 mL
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solvent
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In a 200 mL three-necked flask were placed 15 g (71 mmol) of 4-bromobenzoylhydrazine and 20 mL of N-methyl-2-pyrrolidone (abbreviation: NMP). To this mixture was dripped a solution of 9.4 mL (81 mmol) of benzoyl chloride in 5 mL solution of N-methyl-2-pyrrolidone through a 50 mL dropping funnel. This solution was stirred at 80° C. for 3 hours under a stream of nitrogen. After a predetermined time, this solution was added to about 100 mL of water, and the precipitated solid was collected by suction filtration. The collected solid was washed with methanol, and 19 g of a white powder, which was a target substance, was obtained at a yield of 84%.
Quantity
15 g
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20 mL
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9.4 mL
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reactant
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0 (± 1) mol
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[Compound]
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solution
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5 mL
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100 mL
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Reaction Step Six

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